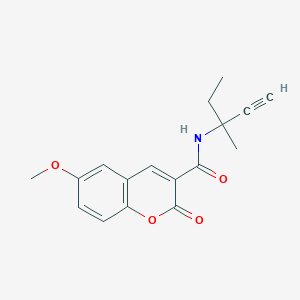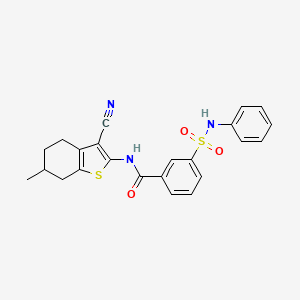![molecular formula C26H32N2O3S B4297672 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4297672.png)
3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide
説明
3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide, also known as A-769662, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis.
作用機序
3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide activates AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy conservation by inhibiting anabolic pathways and activating catabolic pathways. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, which results in conformational changes that promote phosphorylation of the α-subunit.
Biochemical and Physiological Effects:
Activation of AMPK by 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has been shown to have several biochemical and physiological effects. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has been shown to increase glucose uptake in skeletal muscle and adipose tissue, which can improve glucose homeostasis in diabetic patients. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has also been shown to increase fatty acid oxidation and decrease lipogenesis, which can lead to weight loss and improved lipid profiles. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be administered orally or intraperitoneally. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has also been shown to have good bioavailability and pharmacokinetic properties. However, 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, such as AKT and mTOR, which can complicate data interpretation. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
将来の方向性
There are several future directions for research on 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide. One area of interest is the development of more selective AMPK activators that do not have off-target effects on other kinases. Another area of interest is the investigation of the potential therapeutic applications of 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide in metabolic disorders, such as obesity and type 2 diabetes. Additionally, the long-term safety and efficacy of 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide need to be established in preclinical and clinical studies.
科学的研究の応用
3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has also been studied for its potential to treat metabolic disorders, such as obesity and type 2 diabetes.
特性
IUPAC Name |
3-[1-(1-adamantyl)propylsulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3S/c1-2-24(26-15-18-11-19(16-26)13-20(12-18)17-26)28-32(30,31)23-10-6-7-21(14-23)25(29)27-22-8-4-3-5-9-22/h3-10,14,18-20,24,28H,2,11-13,15-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFYYQFTNIUKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-dimethoxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4297594.png)
![ethyl 5-{[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B4297599.png)
![ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4297601.png)
![N-[2-(1-adamantyl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B4297607.png)

![1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297626.png)
![8-chloro-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297634.png)
![2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297640.png)

![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4297650.png)
![N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B4297655.png)
![N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297664.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B4297698.png)